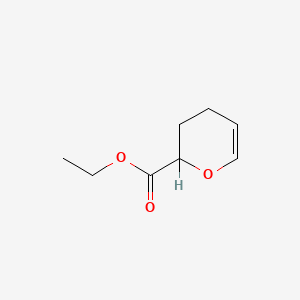

ethyl 3,4-dihydro-2H-pyran-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40815. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3,4-dihydro-2H-pyran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-2-10-8(9)7-5-3-4-6-11-7/h4,6-7H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBSUCZDAYLJDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83568-11-0 | |

| Record name | 83568-11-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40815 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Introduction: The Significance of the Dihydropyran Scaffold

An In-Depth Technical Guide to the Synthesis of Ethyl 3,4-dihydro-2H-pyran-2-carboxylate

This guide provides a comprehensive overview of the synthetic pathways leading to this compound, a valuable heterocyclic building block in organic synthesis. The content is tailored for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.

The 3,4-dihydro-2H-pyran ring system is a prevalent motif in a myriad of natural products and biologically active molecules. Its inherent structural features and the potential for stereoselective functionalization make it a sought-after scaffold in medicinal chemistry and materials science. This compound, in particular, serves as a versatile intermediate, with the ester functionality providing a convenient handle for further chemical transformations.[1] The applications of dihydropyran derivatives are extensive, ranging from potent adenosine A2A and A3 receptor agonists to key components in the synthesis of complex natural products like spiroketals and polyketides.[2][3]

The Cornerstone of Synthesis: The Hetero-Diels-Alder Reaction

The most direct and widely employed method for constructing the 3,4-dihydro-2H-pyran ring is the hetero-Diels-Alder (HDA) reaction . This powerful cycloaddition involves the reaction of a diene with a heterodienophile, in this case, an electron-deficient carbonyl compound.

Mechanistic Rationale: An Inverse-Electron-Demand Cycloaddition

The synthesis of this compound typically proceeds via an inverse-electron-demand hetero-Diels-Alder reaction . In this scenario, an electron-rich olefin (the dienophile) reacts with an electron-poor α,β-unsaturated carbonyl compound (the heterodiene).[4][5] However, a more common and direct approach for the target molecule involves the [4+2] cycloaddition between an electron-deficient dienophile, such as ethyl glyoxylate, and an electron-rich diene, like acrolein, acting as the 1-oxabutadiene system.

The reaction between acrolein (the diene) and ethyl glyoxylate (the dienophile) is a concerted, though often asynchronous, process.[6] The stereochemical outcome of the reaction is governed by the frontier molecular orbitals of the reactants. Lewis acid catalysis is frequently employed to enhance the reactivity of the dienophile by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the cycloaddition.

Below is a diagram illustrating the fundamental hetero-Diels-Alder reaction for the synthesis of the target molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 3,4-Dihydro-2H-pyran synthesis [organic-chemistry.org]

- 6. Spin-coupled study of the electronic mechanism of the hetero-Diels-Alder reaction of acrolein and ethene - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 3,4-Dihydro-2H-pyran-2-carboxylate: Properties, Synthesis, and Applications

Prepared by: Gemini, Senior Application Scientist

Introduction

Ethyl 3,4-dihydro-2H-pyran-2-carboxylate is a heterocyclic organic compound featuring a dihydropyran ring, a structural motif of significant interest in synthetic and medicinal chemistry. As a bifunctional molecule, it incorporates both an ester and a cyclic vinyl ether, rendering it a versatile building block for the synthesis of more complex molecular architectures. The dihydropyran scaffold is a core component of numerous natural products and pharmacologically active molecules, making its derivatives, such as the title compound, valuable intermediates in drug discovery and development. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Section 1: Compound Identification and Structure

Proper identification is critical for regulatory compliance and scientific accuracy. The compound is unambiguously defined by the following identifiers.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 83568-11-0 | [2][3][4] |

| Molecular Formula | C₈H₁₂O₃ | [1][2][4] |

| Molecular Weight | 156.18 g/mol | [1][5] |

| InChI | InChI=1S/C8H12O3/c1-2-10-8(9)7-5-3-4-6-11-7/h4,6-7H,2-3,5H2,1H3 | [1][3] |

| InChIKey | HXBSUCZDAYLJDO-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | CCOC(=O)C1CCC=CO1 | [1] |

graph chemical_structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes O1 [label="O", pos="0,1.2!", fontcolor="#EA4335"]; C2 [label="C", pos="-1.2,0.6!"]; C3 [label="C", pos="-1.2,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1.2,-0.6!"]; C6 [label="C", pos="1.2,0.6!"];

C7 [label="C", pos="-2.4,1.2!"]; O2 [label="O", pos="-2.4,2.2!", fontcolor="#EA4335"]; O3 [label="O", pos="-3.5,0.6!", fontcolor="#EA4335"]; C8 [label="C", pos="-4.7,1.2!"]; C9 [label="C", pos="-5.9,0.6!"];

// Bonds O1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5 [style=double]; C5 -- C6; C6 -- O1;

C2 -- C7; C7 -- O2 [style=double]; C7 -- O3; O3 -- C8; C8 -- C9;

// Implicit hydrogens (optional, for clarity) H_C2 [label="H", pos="-1.5,1.1!"]; H1_C3 [label="H₂", pos="-1.8,-0.8!"]; H_C4 [label="H", pos="0,-1.8!"]; H_C5 [label="H", pos="1.8,-0.8!"]; H1_C6 [label="H₂", pos="1.8,0.8!"]; H_C8 [label="H₂", pos="-4.7,1.8!"]; H_C9 [label="H₃", pos="-6.5,1.1!"];

C2 -- H_C2; C3 -- H1_C3; C4 -- H_C4; C5 -- H_C5; C6 -- H1_C6; C8 -- H_C8; C9 -- H_C9; }

Caption: 2D Structure of this compound.

Section 2: Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and application conditions. This compound is typically supplied as a colorless to yellow, sticky oil or semi-solid.

| Property | Value | Source |

| Physical Form | Clear Colourless Oil / Sticky Oil to Semi-Solid | [5] |

| Boiling Point | 84-84.2 °C at 10 Torr | [5] |

| Density | 1.077 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Slightly soluble in Chloroform | [5] |

| Storage Temperature | Room temperature or Refrigerator | [5] |

Section 3: Spectroscopic Profile

Spectroscopic data is essential for structure confirmation and quality control. The following data provides the characteristic spectral fingerprints for this compound.

| Technique | Key Features / Data | Source |

| ¹³C NMR | Spectra available for reference. | [1] |

| ¹H NMR | Data available for structural elucidation. | |

| Mass Spec (GC-MS) | Spectra available for molecular weight and fragmentation pattern analysis. | [1] |

| Infrared (IR) | Vapor phase IR spectrum available. Key absorptions expected for C=O (ester), C=C (alkene), and C-O (ether) bonds. | [1][3][6] |

Section 4: Synthesis and Mechanism

The most prominent and efficient method for constructing the 3,4-dihydro-2H-pyran ring system is the Hetero-Diels-Alder (HDA) reaction . This reaction is a powerful tool in organic synthesis for forming six-membered heterocycles.[7][8]

4.1 The Hetero-Diels-Alder Approach

For this compound, the synthesis involves a [4+2] cycloaddition between an electron-poor dienophile and an electron-rich diene. In this specific case, the roles are reversed in what is known as an inverse-electron-demand HDA reaction.

-

Heterodiene: Acrolein (acts as the four-atom component).

-

Dienophile: Ethyl glyoxylate (acts as the two-atom component).

The causality behind this synthetic choice lies in the inherent reactivity of the starting materials, which allows for the direct and atom-economical formation of the desired heterocyclic core. The reaction can often be promoted by Lewis acids, which coordinate to the dienophile, lowering its LUMO energy and accelerating the cycloaddition process.[9][10]

Caption: Mechanism of the Hetero-Diels-Alder Synthesis.

4.2 Detailed Synthetic Protocol: Hetero-Diels-Alder Reaction

This protocol is a representative procedure for the synthesis via a Hetero-Diels-Alder reaction.[11][12]

Materials:

-

Ethyl glyoxylate solution (e.g., 50% in toluene)

-

Acrolein (freshly distilled)

-

Lewis acid catalyst (e.g., Boron trifluoride etherate, BF₃·OEt₂) (optional, for rate enhancement)

-

Anhydrous solvent (e.g., Dichloromethane or Toluene)

-

Inert atmosphere apparatus (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Reagent Charging: Charge the flask with a solution of ethyl glyoxylate in the chosen anhydrous solvent. Cool the mixture to 0 °C in an ice bath.

-

Catalyst Addition (Optional): If using a Lewis acid, add it dropwise to the stirred solution of ethyl glyoxylate, maintaining the temperature at 0 °C.

-

Diene Addition: Add freshly distilled acrolein to the dropping funnel and add it dropwise to the reaction mixture over a period of 30-60 minutes. The exothermicity of the reaction should be carefully controlled.

-

Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the solvent (e.g., Dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Section 5: Chemical Reactivity and Synthetic Utility

This compound is a versatile intermediate due to its multiple reactive sites.

-

Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which is a key intermediate itself.[13] It can also be reduced to the primary alcohol (3,4-dihydro-2H-pyran-2-yl)methanol or reacted with organometallic reagents.

-

Vinyl Ether Moiety: The double bond within the pyran ring can undergo various electrophilic additions, such as hydrogenation, halogenation, or epoxidation.

-

Acetal Carbon (C2): The carbon atom bearing the ester and the ring oxygen is an acetal carbon. This site is susceptible to cleavage under acidic conditions, a property often exploited in protecting group chemistry where the related tetrahydropyranyl (THP) ether is used.[14]

This combination of functional groups makes it a valuable precursor for creating diverse molecular scaffolds, particularly in the synthesis of adenosine receptor agonists and other biologically active compounds.[15]

Caption: Synthetic Derivatization of the Dihydropyran Scaffold.

Section 6: Applications in Research and Drug Development

The dihydropyran ring is a "privileged scaffold" in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs. Its utility stems from its conformational pre-organization and its ability to engage in hydrogen bonding as an acceptor.

-

Pharmaceutical Intermediates: Derivatives of 3,4-dihydro-2H-pyran are crucial for synthesizing active pharmaceutical ingredients (APIs). A notable example is the synthesis of potent and selective adenosine A₂A and A₃ receptor agonists, where the dihydropyran moiety is key to achieving high receptor affinity.[15]

-

Natural Product Synthesis: The stereocontrolled synthesis of dihydropyrans via methods like the HDA reaction is fundamental to the total synthesis of complex natural products that possess this core structure.[7]

-

Building Blocks: The title compound and its derivatives are commercially available as building blocks for combinatorial chemistry and fragment-based drug discovery, enabling the rapid generation of libraries of novel compounds for biological screening.[4]

Section 7: Safety and Handling

As with any chemical reagent, proper handling and storage are paramount to ensure laboratory safety.

| Category | Information | Source |

| GHS Pictogram | Exclamation Mark | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Storage | Store in a tightly closed container in a dry, well-ventilated place. Recommended storage can be at room temperature or under refrigeration. | [5][16] |

| Handling | Use in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. | [14][16] |

Conclusion

This compound is a high-value synthetic intermediate with a rich chemical profile. Its efficient synthesis via the Hetero-Diels-Alder reaction and the versatile reactivity of its functional groups make it an indispensable tool for organic chemists. For professionals in drug development, its role as a precursor to complex, biologically active molecules underscores its importance in the ongoing quest for novel therapeutics. A thorough understanding of its properties, as detailed in this guide, is essential for its safe and effective application in the laboratory.

References

- 1. This compound | C8H12O3 | CID 237392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2H-Pyran-2-carboxylic acid, 3,4-dihydro-, ethyl ester | 83568-11-0 [chemicalbook.com]

- 3. Ethyl-3, 4-dihydro-2, -h-pyran carboxylate [webbook.nist.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. 2H-Pyran-2-carboxylic acid, 3,4-dihydro-, ethyl ester CAS#: 83568-11-0 [m.chemicalbook.com]

- 6. Ethyl-3, 4-dihydro-2, -h-pyran carboxylate [webbook.nist.gov]

- 7. 3,4-Dihydro-2H-pyran synthesis [organic-chemistry.org]

- 8. Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Asymmetric hetero-Diels-Alder reactions of N-sulfinyl dienophiles using chiral bis(oxazoline)-copper(II) and -zinc(II) triflates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to Ethyl 3,4-dihydro-2H-pyran-2-carboxylate: Synthesis, Characterization, and Applications

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3,4-dihydro-2H-pyran-2-carboxylate is a versatile heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. As a key building block, its dihydropyran scaffold is a privileged motif found in numerous natural products and pharmacologically active molecules.[1][2] This guide provides a comprehensive technical overview of its molecular structure, stereochemistry, and physicochemical properties. We delve into its primary synthetic route—the hetero-Diels-Alder reaction—exploring the underlying mechanism and providing a detailed experimental protocol. Furthermore, this document offers an in-depth analysis of its spectroscopic signature for unambiguous characterization and discusses its reactivity and expanding role in drug discovery, particularly as a valuable scaffold for developing novel therapeutics.[2][3]

Introduction: The Significance of the Dihydropyran Scaffold

The 3,4-dihydro-2H-pyran ring system is a foundational heterocyclic structure in modern drug discovery.[1] Its prevalence in biologically active compounds stems from its unique combination of features: it possesses a chiral center, an ether linkage, and a double bond that can be readily functionalized. This allows for the creation of diverse molecular architectures with a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] this compound, as a functionalized derivative, serves as a readily accessible and highly valuable precursor for more complex molecules, making it a staple in the synthetic chemist's toolbox.[4] Its application has been noted in the synthesis of potent adenosine A2A and A3 receptor agonists, highlighting its direct relevance in developing treatments for inflammatory conditions.[4]

Molecular Structure and Physicochemical Properties

This compound is a chiral molecule containing a stereocenter at the C2 position. The ethyl ester group at this position significantly influences the molecule's reactivity and solubility.

Structural Representation

The core structure consists of a six-membered ring containing one oxygen atom and a double bond between C5 and C6.

Caption: 2D Structure of this compound.

Physicochemical Data

A summary of key physical and chemical properties is provided below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O₃ | [5][6] |

| Molecular Weight | 156.18 g/mol | [6] |

| CAS Number | 83568-11-0 | [5] |

| Appearance | Colorless to Yellow Sticky Oil to Semi-Solid | |

| IUPAC Name | This compound | [6] |

| InChI Key | HXBSUCZDAYLJDO-UHFFFAOYSA-N | [6] |

| SMILES | CCOC(=O)C1CCC=CO1 | [6] |

Synthesis via Hetero-Diels-Alder Reaction

The most common and efficient method for synthesizing the 3,4-dihydro-2H-pyran-2-carboxylate core is the inverse-electron-demand hetero-Diels-Alder (HDA) reaction .[7] This [4+2] cycloaddition is a powerful tool for constructing six-membered heterocycles.

Mechanistic Insight

In this specific synthesis, an electron-rich alkene (dienophile), such as ethyl vinyl ether, reacts with an electron-poor 1-oxabutadiene (heterodiene), like ethyl glyoxylate. The reaction is typically catalyzed by a Lewis acid. The causality for using a Lewis acid catalyst, such as SnCl₄ or BF₃·Et₂O, is to lower the energy of the LUMO of the heterodiene, thereby accelerating the cycloaddition.[7][8] The reaction proceeds through a concerted or nearly concerted transition state to form the dihydropyran ring with high regioselectivity.[9]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethyl-3, 4-dihydro-2, -h-pyran carboxylate [webbook.nist.gov]

- 6. This compound | C8H12O3 | CID 237392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to Ethyl 3,4-dihydro-2H-pyran-2-carboxylate: Synthesis, Applications, and Core Methodologies

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Versatile Heterocycle

In the landscape of modern synthetic chemistry and drug discovery, the strategic selection of molecular building blocks is paramount. Heterocyclic compounds, in particular, form the backbone of a vast number of pharmaceuticals and biologically active molecules. Among these, the dihydropyran scaffold is a privileged structure, offering a stable yet reactive framework for constructing complex molecular architectures. Ethyl 3,4-dihydro-2H-pyran-2-carboxylate (CAS No. 83568-11-0) represents a particularly valuable embodiment of this scaffold.[1] It is a versatile intermediate whose ester functionality provides a convenient handle for derivatization, while the dihydropyran ring serves as a crucial pharmacophore or a precursor to other key structural motifs.

This technical guide offers an in-depth perspective on the synthesis, properties, and critical applications of this compound. Moving beyond a simple recitation of facts, we will explore the causality behind synthetic choices, provide validated experimental protocols, and contextualize its utility within the demanding field of pharmaceutical research.

Physicochemical and Safety Profile

A foundational understanding of a compound's properties is essential for its effective use in a laboratory setting. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 83568-11-0 | [2] |

| Molecular Formula | C₈H₁₂O₃ | [1][2] |

| Molecular Weight | 156.18 g/mol | [1] |

| Appearance | Colorless to Yellow Sticky Oil to Semi-Solid | |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CCOC(=O)C1CCC=CO1 | [1] |

| InChI Key | HXBSUCZDAYLJDO-UHFFFAOYSA-N | [2] |

Safety and Handling

As with any laboratory chemical, appropriate safety precautions are mandatory. This compound is classified as a warning-level hazard.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Data sourced from Sigma-Aldrich.

Recommended Precautionary Measures (non-exhaustive):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the full Safety Data Sheet (SDS) from your supplier before handling this chemical.

Core Synthesis Strategy: The [4+2] Hetero-Diels-Alder Reaction

The most elegant and direct route to the 3,4-dihydro-2H-pyran-2-carboxylate core is the Hetero-Diels-Alder (HDA) reaction .[3] This powerful pericyclic reaction involves the [4+2] cycloaddition between a conjugated diene (the 4π component) and a heterodienophile, in this case, a carbonyl compound (the 2π component).[4]

For the synthesis of the title compound, the reaction involves 1,3-butadiene and an activated glyoxylate ester, which serves as the 1-oxa-1,3-butadiene system precursor.[3] The reaction is classified as an inverse-electron-demand Diels-Alder reaction, where the Highest Occupied Molecular Orbital (HOMO) of the dienophile interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[5]

Because the carbonyl double bond is inherently less reactive than the carbon-carbon double bond of a typical dienophile, Lewis acid catalysis is often essential. The Lewis acid coordinates to the carbonyl oxygen, lowering the energy of the LUMO and accelerating the reaction.[6]

Caption: Hetero-Diels-Alder reaction pathway.

Field-Proven Experimental Protocol: Lewis Acid-Catalyzed Synthesis

This protocol is adapted from methodologies established for asymmetric HDA reactions, highlighting the critical role of Lewis acids.[7]

Objective: To synthesize racemic this compound.

Materials:

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Ethyl glyoxylate (solution in toluene or freshly distilled)

-

1,3-Butadiene (condensed)

-

Diethylaluminum chloride (Et₂AlCl), 1.0 M solution in hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add anhydrous dichloromethane (approx. 0.2 M final concentration).

-

Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

-

Dienophile Addition: Add ethyl glyoxylate (1.0 equivalent) to the cooled solvent.

-

Catalyst Addition: Slowly add diethylaluminum chloride solution (1.2 equivalents) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting mixture for 15 minutes at -78 °C. Causality: The pre-complexation of the Lewis acid with the glyoxylate is crucial for activating the carbonyl group towards cycloaddition.

-

Diene Addition: Add freshly condensed 1,3-butadiene (2.0-3.0 equivalents) slowly to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at -78 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting glyoxylate is consumed (typically 2-4 hours).

-

Quenching: Once complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution while the flask is still cold. Self-Validation: A successful quench will neutralize the Lewis acid and hydrolyze any aluminum salts, often resulting in the formation of a white precipitate.

-

Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, dilute with additional dichloromethane, and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Alternative Synthetic Pathway: From Acrolein Dimerization

An alternative, though more circuitous, route exists starting from the dimerization of acrolein.[8] This pathway is valuable as it offers different strategic opportunities, including the potential for enzymatic resolution to access enantiopure materials.[9]

Caption: Multi-step synthesis from acrolein.

This route, while longer, demonstrates synthetic flexibility. The enzymatic resolution step, in particular, is a powerful technique in pharmaceutical synthesis for producing single-enantiomer drugs.[9]

Application in Drug Discovery: A Precursor to Adenosine Receptor Agonists

The true value of a building block is demonstrated by its application. The dihydropyran scaffold is a key component in various biologically active molecules. A compelling example is the synthesis of potent and selective agonists for the A₂A and A₃ adenosine receptors, which are targets for treating inflammation.[9]

In this context, the enantiomerically pure (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde is required. This aldehyde can be synthesized from our title compound's corresponding alcohol via reduction and subsequent oxidation. The aldehyde is then coupled with a 2-hydrazino-NECA derivative to form the final, highly active drug candidate.[9]

Caption: Synthetic utility in drug development.

This application underscores the importance of this compound as a strategic starting material. Its structure contains the latent functionality required for elaboration into complex, high-value active pharmaceutical ingredients (APIs).

Spectroscopic & Analytical Profile

Characterization of the final product is a cornerstone of synthetic chemistry. Below is a summary of the expected spectroscopic signatures for this compound.

| Technique | Key Features |

| ¹H NMR | ~6.4 ppm (m, 1H): Olefinic proton (=CH-O)~4.8 ppm (m, 1H): Olefinic proton (C=CH-C)~4.2 ppm (q, 2H): Methylene protons of the ethyl ester (-OCH₂CH₃)~4.0-4.2 ppm (m, 1H): Proton at C2, adjacent to the ester and ring oxygen (-CH(CO₂Et)O-)~1.6-2.2 ppm (m, 4H): Aliphatic protons on the dihydropyran ring~1.3 ppm (t, 3H): Methyl protons of the ethyl ester (-OCH₂CH₃) |

| ¹³C NMR | ~170 ppm: Ester carbonyl carbon (C=O)~145 ppm: Olefinic carbon adjacent to oxygen (=CH-O)~100 ppm: Olefinic carbon (=CH-C)~75 ppm: Carbon at C2 (-CH(CO₂Et)O-)~61 ppm: Methylene carbon of the ethyl ester (-OCH₂)~20-30 ppm: Aliphatic carbons in the ring~14 ppm: Methyl carbon of the ethyl ester (-CH₃) |

| IR Spectroscopy | ~2900-3000 cm⁻¹: C-H stretching (aliphatic and olefinic)~1735-1750 cm⁻¹: Strong C=O stretching from the ester~1650 cm⁻¹: C=C stretching of the enol ether~1100-1200 cm⁻¹: C-O stretching |

Spectral data interpretation based on typical chemical shifts and data available from PubChem and the NIST WebBook.[1][2]

Conclusion

This compound is more than a simple catalogue chemical; it is a versatile and strategically important building block for advanced organic synthesis. Its efficient construction via the Hetero-Diels-Alder reaction provides rapid access to the valuable dihydropyran core. As demonstrated, this scaffold is a direct precursor to components of sophisticated drug candidates, particularly in the development of adenosine receptor agonists. A thorough understanding of its synthesis, reactivity, and analytical profile empowers researchers and drug development professionals to leverage its full potential in creating the next generation of therapeutics.

References

- 1. This compound | C8H12O3 | CID 237392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl-3, 4-dihydro-2, -h-pyran carboxylate [webbook.nist.gov]

- 3. Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. The Diels-Alder Cycloaddition Reaction of Substituted Hemifullerenes with 1,3-Butadiene: Effect of Electron-Donating and Electron-Withdrawing Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Versatile Role of a Heterocyclic Building Block

An In-depth Technical Guide to Ethyl 3,4-dihydro-2H-pyran-2-carboxylate: Synthesis, Reactivity, and Applications

This compound is a valuable heterocyclic compound that serves as a pivotal building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a dihydropyran ring—a privileged scaffold in numerous biologically active molecules—appended with a reactive ethyl ester functional group, makes it a versatile precursor for a wide array of complex molecular architectures.[1][2] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, key chemical transformations, and strategic applications of this important intermediate, underscoring its utility in the creation of natural products, pharmaceuticals, and other high-value chemical entities.

Physicochemical and Spectroscopic Profile

Accurate identification and characterization are fundamental to the effective use of any chemical intermediate. The key properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 83568-11-0 | [4][5] |

| Molecular Formula | C₈H₁₂O₃ | [3][4] |

| Molecular Weight | 156.18 g/mol | [3] |

| Appearance | Colorless to Yellow Sticky Oil to Semi-Solid | |

| Boiling Point | 86 °C | [6] |

| Density | 0.922 g/mL at 25 °C | [6] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the ethyl group (a triplet and a quartet), the diastereotopic protons of the dihydropyran ring, and the olefinic protons.

-

¹³C NMR: The carbon spectrum shows distinct peaks for the carbonyl carbon of the ester, the olefinic carbons, the carbon atom bearing the ester group, and the aliphatic carbons of the ring and the ethyl group.[3]

-

IR Spectroscopy: Key absorption bands include a strong C=O stretch for the ester group (around 1735 cm⁻¹) and a C=C stretch for the double bond within the ring (around 1650 cm⁻¹).[4]

-

Mass Spectrometry: The mass spectrum provides confirmation of the molecular weight.[3]

Core Synthesis Methodologies

The construction of the dihydropyran ring is the central challenge in synthesizing this molecule. The Hetero-Diels-Alder reaction stands out as the most prominent and efficient method.

Hetero-Diels-Alder (HDA) Reaction

The [4+2] cycloaddition between an electron-rich diene and an electron-poor dienophile is a powerful method for constructing six-membered heterocycles. For this compound, the most common approach is an inverse-electron-demand HDA reaction where an α,β-unsaturated carbonyl compound acts as the heterodiene and an enol ether serves as the dienophile.[7]

The reaction between acrolein (the heterodiene) and ethyl vinyl ether (the dienophile) is a classic example that leads to the formation of the dihydropyran ring system. The presence of the ester group on the dienophile directs the regioselectivity of the cycloaddition. Lewis acid catalysis is often employed to enhance the reaction rate and control stereoselectivity.[8]

Caption: General workflow for the Hetero-Diels-Alder synthesis.

Alternative Synthetic Routes

While HDA is dominant, other modern synthetic methods can be applied to generate the dihydropyran core:

-

Ring-Closing Metathesis (RCM): This method involves the cyclization of a diene precursor using ruthenium-based catalysts (e.g., Grubbs' catalyst) to form the cyclic enol ether structure.[7][9]

-

Intramolecular Cyclization: Palladium-catalyzed cyclization of alkynols can be tuned to achieve the desired 6-endo cyclization, forming the dihydropyran ring.[7]

Key Chemical Transformations and Reactivity

This compound is rarely the final target but rather a versatile intermediate. Its reactivity is dominated by the transformations of the ester group and additions to the double bond.

Ester Group Modifications

-

Reduction to Alcohol: The ethyl ester can be readily reduced to the corresponding primary alcohol, (3,4-dihydro-2H-pyran-2-yl)methanol, using standard reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol is a key precursor for further functionalization.[10][11]

-

Hydrolysis to Carboxylic Acid: Saponification of the ester using aqueous base (e.g., NaOH or KOH) followed by acidic workup yields 3,4-dihydro-2H-pyran-2-carboxylic acid. This acid can be used in amide couplings or other carboxylate chemistry.[12]

-

Amidation: Direct reaction with amines can form the corresponding amides, a common functional group in pharmaceuticals.

Oxidation to Aldehyde

The alcohol derived from the ester reduction can be oxidized to 3,4-dihydro-2H-pyran-2-carboxaldehyde. This transformation is crucial as the aldehyde is a versatile handle for C-C bond formation.[10][11]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C8H12O3 | CID 237392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl-3, 4-dihydro-2, -h-pyran carboxylate [webbook.nist.gov]

- 5. Ethyl-3, 4-dihydro-2, -h-pyran carboxylate [webbook.nist.gov]

- 6. 3,4-Dihydro-2H-pyran | 110-87-2 [chemicalbook.com]

- 7. 3,4-Dihydro-2H-pyran synthesis [organic-chemistry.org]

- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 9. 3,4-Dihydropyran-2-one synthesis [organic-chemistry.org]

- 10. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery and Synthesis of Ethyl 3,4-dihydro-2H-pyran-2-carboxylate

Abstract

This technical guide provides a comprehensive overview of ethyl 3,4-dihydro-2H-pyran-2-carboxylate, a pivotal heterocyclic compound with significant applications in organic synthesis and drug development. While a singular "discovery" event for this molecule is not clearly delineated in the scientific literature, its emergence is intrinsically linked to the development and exploration of the hetero-Diels-Alder reaction. This guide will delve into the historical context of its synthesis, detail the primary synthetic methodologies with an emphasis on the underlying chemical principles, provide a thorough characterization profile, and explore its applications, particularly in the pharmaceutical industry.

Introduction: The Significance of the Dihydropyran Scaffold

The 3,4-dihydro-2H-pyran ring system is a prevalent structural motif in a vast array of natural products and biologically active molecules. Its inherent asymmetry and the presence of an oxygen atom within the six-membered ring impart unique stereochemical and electronic properties, making it a valuable building block for medicinal chemists and synthetic organic chemists. This compound, as a functionalized derivative, serves as a versatile intermediate, allowing for a variety of chemical transformations to construct more complex molecular architectures. Its utility is particularly pronounced in the synthesis of novel therapeutic agents, where the dihydropyran moiety can influence pharmacokinetic and pharmacodynamic properties.

Historical Context: An Evolution of Synthetic Strategy

The specific discovery of this compound is not attributed to a single researcher or publication. Instead, its synthesis and characterization are a result of the broader advancements in cycloaddition chemistry, most notably the hetero-Diels-Alder reaction. This powerful carbon-carbon bond-forming reaction, an extension of the Nobel Prize-winning Diels-Alder reaction, allows for the efficient construction of six-membered heterocyclic rings.

Early investigations into the reactions of α,β-unsaturated carbonyl compounds with electron-rich olefins laid the groundwork for the synthesis of dihydropyrans. The reaction between acrolein (acting as the heterodiene) and an enol ether or, in this case, an acrylate (acting as the dienophile), provides a direct route to the 3,4-dihydro-2H-pyran scaffold. While early examples of such reactions exist, the specific synthesis and isolation of the ethyl ester derivative likely occurred as a natural progression in the exploration of the scope and utility of this cycloaddition.

Core Synthetic Methodologies

Two primary synthetic routes to this compound have been established, each with its own set of advantages and considerations.

The Hetero-Diels-Alder Reaction: A Direct Cycloaddition Approach

The most direct and atom-economical route to this compound is the hetero-Diels-Alder reaction between acrolein and ethyl acrylate. In this [4+2] cycloaddition, acrolein functions as the heterodiene, providing the four-pi electron system, while ethyl acrylate serves as the two-pi electron dienophile.

Caption: Hetero-Diels-Alder synthesis of the target compound.

Causality Behind Experimental Choices:

The concerted nature of the Diels-Alder reaction is governed by the frontier molecular orbitals (FMO) of the reactants. Typically, the reaction is favored by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. In the case of the acrolein and ethyl acrylate reaction, the electron-withdrawing nature of the ester group in ethyl acrylate lowers the energy of its LUMO, facilitating a more favorable interaction with the HOMO of acrolein.

Lewis Acid Catalysis: To enhance the rate and selectivity of this reaction, Lewis acids are often employed as catalysts. The Lewis acid coordinates to the carbonyl oxygen of the dienophile (ethyl acrylate), further lowering the energy of the LUMO and accelerating the cycloaddition. Common Lewis acids for this purpose include zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and boron trifluoride etherate (BF₃·OEt₂).

Experimental Protocol: Lewis Acid-Catalyzed Hetero-Diels-Alder Reaction

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of ethyl acrylate (1.0 equivalent) in an anhydrous, non-polar solvent such as dichloromethane or toluene.

-

Catalyst Addition: Cool the solution to 0 °C in an ice bath and add the Lewis acid (e.g., ZnCl₂, 0.1-0.2 equivalents) portion-wise, ensuring the temperature remains low.

-

Reactant Addition: Slowly add a solution of freshly distilled acrolein (1.1 equivalents) in the same anhydrous solvent to the reaction mixture via the dropping funnel over a period of 30 minutes. The exothermicity of the reaction should be carefully monitored.

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Two-Step Synthesis via Acrolein Dimerization and Subsequent Oxidation

An alternative, albeit less direct, route involves the initial dimerization of acrolein to form 3,4-dihydro-2H-pyran-2-carboxaldehyde. This aldehyde can then be oxidized to the corresponding carboxylic acid, followed by esterification, or more directly, oxidized to the ethyl ester.

Caption: Two-step synthesis via acrolein dimerization.

Step 1: Dimerization of Acrolein

The dimerization of acrolein to 3,4-dihydro-2H-pyran-2-carboxaldehyde is a well-established process, often requiring high pressure or microwave irradiation to proceed efficiently.[1]

Step 2: Oxidation to the Ethyl Ester

While the aldehyde could be oxidized to the carboxylic acid and then esterified, a more direct conversion to the ethyl ester is often preferred. One such method involves the use of manganese dioxide (MnO₂) in the presence of ethanol and sodium cyanide.

Experimental Protocol: Oxidation of 3,4-Dihydro-2H-pyran-2-carboxaldehyde to the Ethyl Ester

-

Reaction Setup: In a round-bottom flask, dissolve 3,4-dihydro-2H-pyran-2-carboxaldehyde (1.0 equivalent) in ethanol.

-

Reagent Addition: Add sodium cyanide (1.5 equivalents) and activated manganese dioxide (5.0 equivalents) to the solution.

-

Reaction Conditions: Stir the mixture vigorously at room temperature.

-

Monitoring and Workup: Monitor the reaction by TLC or GC. Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield this compound.

Characterization and Data Presentation

The identity and purity of this compound are confirmed through a combination of spectroscopic techniques.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O₃ | [2] |

| Molecular Weight | 156.18 g/mol | [2] |

| Appearance | Colorless to yellow oil | [3] |

| CAS Number | 83568-11-0 | [4] |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 300 MHz) δ (ppm): 6.45-6.40 (m, 1H), 4.70-4.65 (m, 1H), 4.25 (q, J = 7.1 Hz, 2H), 4.20-4.15 (m, 1H), 2.10-1.95 (m, 4H), 1.30 (t, J = 7.1 Hz, 3H).

-

¹³C NMR (CDCl₃, 75 MHz) δ (ppm): 171.5, 144.2, 100.5, 65.8, 61.2, 25.4, 21.8, 14.2.

-

Infrared (IR, neat) ν (cm⁻¹): 2930, 1735 (C=O), 1650 (C=C), 1240, 1180, 1050.

-

Mass Spectrometry (EI) m/z (%): 156 (M⁺, 5), 111 (20), 83 (100), 55 (85).

Note: Spectroscopic data are representative and may vary slightly depending on the instrument and conditions used.

Applications in Drug Development and Organic Synthesis

The dihydropyran scaffold is a key component in a number of biologically active compounds. The functionalized nature of this compound makes it a valuable precursor in the synthesis of these molecules.

A significant application lies in the development of adenosine receptor agonists. For instance, derivatives of 3,4-dihydro-2H-pyran have been shown to be potent and selective agonists for the A₂A and A₃ adenosine receptors.[1] These receptors are implicated in a variety of physiological processes, and their modulation is a target for the treatment of inflammatory diseases and other conditions. The synthesis of these agonists often involves the modification of the 2-position of the dihydropyran ring, for which this compound is an ideal starting material.

Beyond its use in medicinal chemistry, this compound is a versatile building block in organic synthesis. The ester functionality can be readily transformed into other functional groups such as amides, alcohols, and aldehydes, providing access to a wide range of dihydropyran derivatives. The double bond within the ring can also be functionalized through various addition reactions, further expanding its synthetic utility.

Conclusion

This compound stands as a testament to the power and versatility of the hetero-Diels-Alder reaction. While its specific "discovery" is not a singular event, its importance as a synthetic intermediate has grown with our understanding of cycloaddition chemistry. Its straightforward synthesis, coupled with the chemical handles it possesses, ensures its continued relevance in the fields of organic synthesis and drug discovery. For researchers and scientists in these areas, a thorough understanding of the synthesis and reactivity of this valuable dihydropyran derivative is essential for the development of novel and complex molecular architectures.

References

- 1. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C8H12O3 | CID 237392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl-3, 4-dihydro-2, -h-pyran carboxylate [webbook.nist.gov]

Spectroscopic Unveiling of Ethyl 3,4-dihydro-2H-pyran-2-carboxylate: A Technical Guide

Introduction: The Significance of the Dihydropyran Scaffold in Modern Drug Discovery

The 3,4-dihydro-2H-pyran ring system is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous natural products and pharmacologically active compounds. Its inherent conformational flexibility and the presence of an oxygen atom, which can act as a hydrogen bond acceptor, make it an attractive moiety for molecular recognition by biological targets. The introduction of a carboxylate ester at the 2-position, as in ethyl 3,4-dihydro-2H-pyran-2-carboxylate, provides a versatile handle for further synthetic modifications, allowing for the exploration of a vast chemical space in the quest for novel therapeutics. Dihydropyran derivatives have demonstrated a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties, underscoring their importance to researchers, scientists, and drug development professionals.

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of this compound, a key building block in the synthesis of more complex molecules. We will delve into the nuances of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the data itself, but the underlying scientific principles and field-proven insights into how this information is acquired and interpreted to unambiguously confirm the molecule's structure and purity.

Synthesis of this compound: A Nod to the Hetero-Diels-Alder Reaction

A common and efficient method for the synthesis of 3,4-dihydro-2H-pyrans is the hetero-Diels-Alder reaction. This [4+2] cycloaddition involves the reaction of an electron-rich diene with an electron-deficient dienophile. In the case of this compound, a common strategy involves the reaction of an α,β-unsaturated aldehyde or ketone (the dienophile) with an enol ether (the diene). For instance, the reaction of acrolein with ethyl vinyl ether, often catalyzed by a Lewis acid, provides a direct route to the dihydropyran ring system. The ethyl ester functionality can be introduced either on the dienophile or through subsequent transformations. The stereochemical outcome of this reaction can often be controlled, leading to the selective formation of specific isomers, a critical aspect in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. Due to the lack of readily available, published experimental spectra for this compound, the following data is predicted based on established principles of NMR spectroscopy and computational models. This predictive approach is a common and valuable tool in modern chemistry for anticipating spectral features and aiding in the interpretation of experimental data.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of different types of protons and their neighboring protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| ~6.4 | Doublet of Doublets (dd) | 1H | H-6 | J ≈ 6.0, 2.0 |

| ~4.7 | Doublet of Triplets (dt) | 1H | H-5 | J ≈ 6.0, 3.5 |

| ~4.2 | Quartet (q) | 2H | -O-CH₂-CH₃ | J ≈ 7.1 |

| ~4.0 | Triplet (t) | 1H | H-2 | J ≈ 4.5 |

| ~2.1-1.9 | Multiplet (m) | 2H | H-3 | |

| ~1.8-1.6 | Multiplet (m) | 2H | H-4 | |

| ~1.3 | Triplet (t) | 3H | -O-CH₂-CH₃ | J ≈ 7.1 |

Interpretation of the Predicted ¹H NMR Spectrum:

-

H-6 and H-5: The protons on the double bond are expected to be the most deshielded of the ring protons due to the sp² hybridization of the carbons. H-6, being adjacent to the ring oxygen, will likely appear at a slightly higher chemical shift than H-5. The observed splitting patterns (doublet of doublets for H-6 and doublet of triplets for H-5) arise from coupling to each other and to the adjacent methylene protons at C-4.

-

-O-CH₂-CH₃: The ethyl ester group gives rise to a characteristic quartet for the methylene protons and a triplet for the methyl protons, with a coupling constant of approximately 7.1 Hz. The methylene protons are deshielded by the adjacent oxygen atom.

-

H-2: This proton is on a carbon adjacent to two oxygen atoms (the ring oxygen and the ester oxygen), leading to a significant downfield shift. It is expected to appear as a triplet due to coupling with the two protons at C-3.

-

H-3 and H-4: The methylene protons at positions 3 and 4 are in the aliphatic region of the spectrum and are expected to show complex splitting patterns due to coupling with each other and with the protons at C-2 and C-5, respectively.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum provides information on the number of different types of carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~171 | C=O (Ester) |

| ~145 | C-6 |

| ~100 | C-5 |

| ~75 | C-2 |

| ~61 | -O-CH₂-CH₃ |

| ~25 | C-3 |

| ~22 | C-4 |

| ~14 | -O-CH₂-CH₃ |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

C=O: The carbonyl carbon of the ester group is the most deshielded carbon and appears at the lowest field (~171 ppm).

-

C-6 and C-5: The sp² hybridized carbons of the double bond appear in the olefinic region, with C-6 being slightly more deshielded due to its proximity to the ring oxygen.

-

C-2: This carbon, bonded to two oxygen atoms, is significantly deshielded and appears in the region typical for acetal-like carbons.

-

-O-CH₂-CH₃: The methylene carbon of the ethyl group is deshielded by the oxygen atom, while the methyl carbon appears at a much higher field.

-

C-3 and C-4: The two sp³ hybridized methylene carbons of the ring appear in the aliphatic region of the spectrum.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.

-

Gently swirl the vial to dissolve the sample completely.

-

Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Cap the NMR tube securely.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence (e.g., a single 90° pulse). Typical parameters include a spectral width of 10-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. Typical parameters include a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. For better sensitivity, a larger number of scans will be required for the ¹³C spectrum compared to the ¹H spectrum.

-

Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy: Probing the Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Spectrum of this compound

The NIST WebBook provides an experimental IR spectrum for this compound.[1] The key absorption bands and their assignments are summarized below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2950-2850 | C-H stretch | Aliphatic (CH₂, CH₃) |

| ~1740 | C=O stretch | Ester |

| ~1650 | C=C stretch | Alkene |

| ~1200-1000 | C-O stretch | Ester and Ether |

Interpretation of the IR Spectrum:

-

C-H Stretching: The absorptions in the 2950-2850 cm⁻¹ region are characteristic of C-H stretching vibrations in the sp³ hybridized carbons of the ethyl group and the dihydropyran ring.

-

C=O Stretching: A strong, sharp absorption band around 1740 cm⁻¹ is a clear indication of the carbonyl group (C=O) of the ester functionality.

-

C=C Stretching: The absorption around 1650 cm⁻¹ is attributed to the C=C double bond stretching vibration within the dihydropyran ring.

-

C-O Stretching: The region between 1200 cm⁻¹ and 1000 cm⁻¹ will contain strong absorptions corresponding to the C-O stretching vibrations of both the ester and the ether linkages in the molecule.

Experimental Protocol for IR Spectroscopy (Neat Liquid)

-

Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of this compound directly onto the ATR crystal.

-

Lower the press arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Mass Spectrum of this compound

The PubChem database provides access to a GC-MS spectrum of the title compound. The molecular formula is C₈H₁₂O₃, which corresponds to a molecular weight of 156.18 g/mol .[2]

Expected Fragmentation Pattern:

Upon electron ionization, the molecule will form a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 156. This molecular ion can then undergo various fragmentation pathways.

-

Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion at m/z 111.

-

Loss of an ethyl radical (-CH₂CH₃): This would lead to a fragment at m/z 127.

-

McLafferty Rearrangement: A characteristic fragmentation for esters, this involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond, leading to the elimination of an alkene and the formation of a radical cation.

-

Retro-Diels-Alder Reaction: The dihydropyran ring can undergo a retro-Diels-Alder reaction, breaking the ring into two smaller fragments.

Caption: Proposed fragmentation pathway for this compound.

Experimental Protocol for GC-MS

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph (GC).

-

The GC will separate the components of the sample based on their boiling points and interactions with the column's stationary phase.

-

As the separated components elute from the GC column, they enter the mass spectrometer.

-

The molecules are ionized (typically by electron ionization) and the resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound, combining NMR, IR, and MS, provides a self-validating system for its structural confirmation. While NMR offers a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry provides the molecular weight and insights into the molecule's stability and fragmentation. The predicted NMR data, when used in conjunction with the experimental IR and MS data, offers a high degree of confidence in the assigned structure. This multi-faceted approach is fundamental in modern chemical research and drug development, ensuring the identity and purity of synthesized compounds and providing a solid foundation for further scientific exploration.

References

An In-Depth Technical Guide to the Solubility of Ethyl 3,4-dihydro-2H-pyran-2-carboxylate in Organic Solvents

Abstract

Ethyl 3,4-dihydro-2H-pyran-2-carboxylate is a heterocyclic compound of significant interest in synthetic organic chemistry, serving as a versatile building block for more complex molecules. A thorough understanding of its solubility characteristics is paramount for its effective use in reaction design, purification processes, and formulation development. This guide provides a comprehensive analysis of the solubility of this compound, grounding its predicted behavior in the fundamental principles of solute-solvent interactions. Furthermore, it furnishes a detailed, field-proven experimental protocol for the accurate determination of thermodynamic solubility, empowering researchers to validate these principles in their own laboratory settings.

Introduction to the Solute: this compound

This compound is a cyclic ether and an ester with the chemical formula C₈H₁₂O₃ and a molecular weight of approximately 156.18 g/mol .[1][2][3] Physically, it is often described as a colorless to yellow, sticky oil or semi-solid.[4] Its structure, featuring both polar functional groups (an ester and an ether linkage) and a non-polar hydrocarbon framework, results in a nuanced solubility profile that is critical for chemists to master for procedural optimization.

Chemical Structure:

Figure 1: 2D representation of this compound

Theoretical Principles of Solubility

The solubility of a compound is governed by the intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental guiding principle, suggesting that substances with similar polarities are more likely to be miscible.[5][6]

-

Polarity and van der Waals Forces: The polarity of this compound is intermediate. The ester and ether functionalities contain electronegative oxygen atoms, creating polar C-O and C=O bonds which result in a net dipole moment. These groups can engage in dipole-dipole interactions. The aliphatic ring and the ethyl chain, however, are non-polar and interact primarily through weaker London dispersion forces.

-

Hydrogen Bonding: The oxygen atoms in the ester and ether groups can act as hydrogen bond acceptors, allowing for interaction with protic solvents (e.g., alcohols). The molecule itself lacks a hydrogen bond donor (like an -OH or -NH group).

-

Solvent-Solute Compatibility: For dissolution to occur, the energy released from the formation of new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions.

The interplay between the polar functional groups and the non-polar backbone dictates that the compound will be most soluble in solvents of intermediate polarity.

References

ethyl 3,4-dihydro-2H-pyran-2-carboxylate reactivity and stability

An In-depth Technical Guide to the Reactivity and Stability of Ethyl 3,4-dihydro-2H-pyran-2-carboxylate

Authored by: A Senior Application Scientist

Abstract

This compound is a heterocyclic compound of significant interest in modern organic synthesis. Its unique structural features—a cyclic vinyl ether fused with an ethyl ester at an acetal carbon—confer a rich and versatile reactivity profile. This guide provides an in-depth exploration of the synthesis, reactivity, and stability of this molecule. We will delve into the mechanistic underpinnings of its key transformations, provide field-proven insights into experimental design, and offer detailed protocols for its application. This document is intended for researchers, chemists, and drug development professionals who seek to leverage this valuable synthetic building block.

Core Molecular Structure and Properties

This compound, with the molecular formula C₈H₁₂O₃, possesses a dihydropyran (DHP) ring system.[1][2] The endocyclic oxygen atom and the adjacent double bond create a vinyl ether moiety, which is a key determinant of its reactivity. The ethyl carboxylate group at the C2 position, being attached to a stereocenter, introduces chirality and offers a handle for a wide array of functional group interconversions.

| Property | Value | Source |

| Molecular Weight | 156.18 g/mol | [2] |

| CAS Number | 83568-11-0 | [1] |

| Physical Form | Colorless to Yellow Sticky Oil to Semi-Solid | |

| Purity (Typical) | ≥97% | [3][4] |

| Storage | Room temperature |

The molecule's structure is confirmed through various spectroscopic methods, including IR, 1D NMR, and GC-MS, with comprehensive data available in public databases like PubChem and the NIST WebBook.[1][2]

Synthesis: The Hetero-Diels-Alder Approach

The most prominent and efficient method for constructing the 3,4-dihydro-2H-pyran ring system is the inverse-electron-demand hetero-Diels-Alder (HDA) reaction .[5][6][7] This [4+2] cycloaddition is a powerful tool for forming six-membered heterocycles.

Causality of the HDA Approach: The reaction typically involves an electron-rich olefin (dienophile) and an electron-poor α,β-unsaturated carbonyl compound, which serves as the 1-oxa-1,3-butadiene system (heterodiene). The reactivity is governed by the frontier molecular orbitals (FMOs); in this inverse-demand variant, the key interaction is between the High Occupied Molecular Orbital (HOMO) of the dienophile and the Low Unoccupied Molecular Orbital (LUMO) of the heterodiene. Introducing electron-withdrawing groups on the heterodiene lowers its LUMO energy, accelerating the reaction.[5]

A classic synthesis for this compound involves the reaction of acrolein (the heterodiene) with ethyl vinyl ether (the dienophile). However, for the title compound specifically, the reaction is between an α,β-unsaturated aldehyde and an ethyl glyoxylate derivative or a related species.

Diagram: Hetero-Diels-Alder Synthesis Workflow

Caption: A typical experimental workflow for the synthesis of dihydropyrans.

Chemical Reactivity: A Tale of Two Functional Groups

The reactivity of this compound is dominated by the interplay between its two primary functional groups: the cyclic vinyl ether and the ethyl ester.

Reactions at the Vinyl Ether Double Bond

The endocyclic double bond is highly reactive towards electrophiles due to the electron-donating effect of the adjacent oxygen atom.

-

Electrophilic Addition: Under mild acidic conditions, the double bond is readily protonated to form a stabilized oxonium ion intermediate.[8] This intermediate is highly susceptible to nucleophilic attack. For instance, reaction with HCl or HBr yields the corresponding 2-halotetrahydropyrans.[9] This reactivity is the basis for the use of dihydropyran as a protecting group for alcohols, where the alcohol acts as the nucleophile.[9][10]

-

Hydrolysis and Ring Opening: In the presence of aqueous acid, the intermediate oxonium ion is trapped by water. This leads to the formation of a hemiacetal, which subsequently opens to yield a hydroxy aldehyde or related derivatives. This acid sensitivity is a critical stability concern.

-

Cycloaddition Reactions: While the dihydropyran ring is often the product of a cycloaddition, it can participate in further reactions. Theoretical studies on related 2H-pyran-2-ones show they can react with strained alkynes in inverse-electron-demand Diels-Alder reactions, suggesting the dihydropyran system retains some diene-like character.[11]

Diagram: Reactivity of the Dihydropyran Ring

Caption: Key reactive pathways for the title compound.

Reactions Involving the Ester Group

The ethyl ester at C2 undergoes standard ester transformations, although the proximity of the ring oxygen can influence reactivity.

-

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions.[12] Basic hydrolysis is generally preferred as it avoids the complication of acid-catalyzed ring opening of the vinyl ether moiety.[10][12]

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (3,4-dihydro-2H-pyran-2-yl)methanol. This alcohol is a valuable precursor for other derivatives.[13]

-

Aminolysis/Amidation: The ester can react with amines to form amides, often requiring elevated temperatures or catalysis.

-

Grignard/Organolithium Reactions: Addition of organometallic reagents can convert the ester into tertiary alcohols.

Stability Profile

Understanding the stability of this compound is crucial for its storage and use in multi-step syntheses.

pH Stability

-

Acidic Conditions (pH < 5): The compound is highly unstable in acidic environments. The vinyl ether is prone to rapid hydrolysis and potential polymerization, making acidic reaction conditions or workups problematic unless carefully controlled at low temperatures.[8][14]

-

Neutral Conditions (pH 5-7): The compound exhibits excellent stability at neutral pH, allowing for safe storage and handling.[12]

-

Basic Conditions (pH > 8): The molecule is relatively stable under basic conditions, especially at low temperatures.[10] The primary concern is the slow hydrolysis of the ester group, which becomes significant at elevated temperatures or with strong bases like NaOH or KOH.

| Condition | Primary Instability Pathway | Consequence |

| Strong Acid (e.g., HCl, H₂SO₄) | Protonation of vinyl ether | Ring-opening, polymerization |

| Aqueous Base (e.g., NaOH, aq.) | Nucleophilic attack at ester carbonyl | Saponification to carboxylate |

| Anhydrous Base (e.g., NaH, LDA) | Generally stable; potential for α-deprotonation | Enolate formation |

Thermal Stability

The compound is sufficiently stable for distillation under reduced pressure. However, prolonged heating, especially in the presence of trace acidic or basic impurities, can lead to decomposition. Forced degradation studies on related dihydropyridine structures show degradation under thermal stress, suggesting similar caution should be applied here.[15]

Experimental Protocol: Base-Mediated Hydrolysis

This protocol describes the conversion of the title compound to its corresponding carboxylic acid, a self-validating system where the disappearance of the starting material and the appearance of the more polar acid product can be easily monitored by Thin Layer Chromatography (TLC).

Objective: To synthesize 3,4-dihydro-2H-pyran-2-carboxylic acid.

Materials:

-

This compound (1.0 eq)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 eq)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio) in a round-bottom flask equipped with a magnetic stir bar.

-

Saponification: Add the base (e.g., LiOH, 1.5 eq) to the solution. Stir the reaction mixture at room temperature.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The product, being a carboxylic acid, will have a much lower Rf value than the starting ester. The reaction is typically complete within 2-4 hours.

-

Quenching & Acidification: Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and cool it in an ice bath. Carefully acidify the solution to pH ~2-3 by the dropwise addition of 1M HCl. A precipitate may form.

-

Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volumes).

-

Washing & Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous MgSO₄.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3,4-dihydro-2H-pyran-2-carboxylic acid, which can be purified further by recrystallization or chromatography if necessary.

Conclusion

This compound is a potent synthetic intermediate whose utility is derived from the orthogonal reactivity of its vinyl ether and ester functionalities. While its sensitivity to acid requires careful experimental design, this lability can also be exploited for deprotection or tandem reaction sequences. A thorough understanding of its stability and reactivity, as outlined in this guide, empowers chemists to confidently incorporate this versatile building block into complex synthetic campaigns, paving the way for innovations in drug discovery and materials science.

References

- 1. Ethyl-3, 4-dihydro-2, -h-pyran carboxylate [webbook.nist.gov]

- 2. This compound | C8H12O3 | CID 237392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. CAS 83568-11-0 | 2H23-1-61 | MDL MFCD06204669 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. 3,4-Dihydro-2H-pyran synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. WO2011038926A1 - A process for preparing dihydropyran and its use as protective agent - Google Patents [patents.google.com]

- 11. Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. [PDF] Thermal stability of 1,4-dihydropyridine derivatives in solid state. | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 3,4-dihydro-2H-pyran-2-carboxylate

Introduction: The Significance of the Dihydropyran Scaffold